Voglibosa Voglibosa Voglibose is an organic molecular entity.
Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. It is made in India by Ranbaxy Labs and sold under the trade name Volix.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Brand Name: Vulcanchem
CAS No.: 112653-29-9
VCID: VC0038231
InChI: InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
SMILES: C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Molecular Formula: C10H21NO7
Molecular Weight: 267.28 g/mol

Voglibosa

CAS No.: 112653-29-9

Cat. No.: VC0038231

Molecular Formula: C10H21NO7

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Voglibosa - 112653-29-9

Specification

Description Voglibose is an organic molecular entity.
Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. It is made in India by Ranbaxy Labs and sold under the trade name Volix.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
CAS No. 112653-29-9
Molecular Formula C10H21NO7
Molecular Weight 267.28 g/mol
IUPAC Name (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Standard InChI InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
Standard InChI Key FZNCGRZWXLXZSZ-CIQUZCHMSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO
SMILES C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Canonical SMILES C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

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